1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-[(3-ethoxypropylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-13-8-4-7-11-9-10(12)5-3-6-10/h11-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLMQYQUICSVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The compound can be characterized by its unique cyclobutane structure, which contributes to its biological activity. The presence of an ethoxy group and an amino methyl side chain enhances its solubility and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Many derivatives show significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : Compounds in this class often demonstrate the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to inflammation and cell proliferation.
Antimicrobial Activity
A study demonstrated that derivatives of cyclobutanol compounds exhibited significant antimicrobial activity. For instance, the minimum inhibitory concentrations (MICs) were determined against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
These results indicate that the compound has promising potential as an antimicrobial agent.
Antioxidant Activity
In vitro assays assessing the antioxidant capacity of related compounds revealed effective free radical scavenging abilities. For example, the DPPH assay showed a significant reduction in absorbance, indicating strong antioxidant activity:
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| This compound | 75% |
| Control (Ascorbic Acid) | 90% |
Case Studies
In a clinical context, similar compounds have been investigated for their therapeutic effects. A notable study explored the use of cyclobutane derivatives in treating infections resistant to conventional antibiotics. The findings suggested that these compounds could serve as effective alternatives due to their unique mechanisms of action.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural and molecular parameters of 1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol with related cyclobutane derivatives:
*Calculated based on inferred structure.
Key Observations:
- Substituent Effects : The ethoxypropyl group in the target compound introduces hydrophilicity and flexibility compared to cyclopropane-containing analogs (e.g., CID 80500940), which have higher ring strain and rigidity .
- Molecular Weight: The target compound’s higher molecular weight (213.31 vs.
- Heterocyclic Variants : The isoxazole-containing analog () demonstrates how heterocyclic substituents enhance binding specificity in drug design, a property the ethoxypropyl group may lack without additional functionalization .
Pharmacological and Physicochemical Properties
- Solubility : The ethoxy group in the target compound may improve aqueous solubility compared to cyclopropane analogs, which are often lipophilic oils .
- Bioactivity : Cyclopropane-containing analogs are explored as rigid scaffolds for targeting protein pockets, while isoxazole derivatives () show promise in kinase inhibition .
Preparation Methods
Aminomethylation of Cyclobutanol
A common approach involves the reaction of cyclobutanol derivatives with aminomethylating agents under controlled conditions:
- The hydroxyl group on the cyclobutanol ring can be activated or protected to facilitate nucleophilic substitution.
- Aminomethylation can be achieved by reacting with formaldehyde and a primary or secondary amine bearing the 3-ethoxypropyl substituent.
- The reaction conditions typically involve mild bases and solvents like tetrahydrofuran (THF) or ethers to dissolve reactants efficiently.
Use of Protective Groups
Protective groups such as tert-butyloxycarbonyl (BOC) are often employed on the amino nitrogen to:
- Prevent side reactions during intermediate steps.
- Allow selective deprotection after the key carbon–nitrogen bond formation.
This strategy is supported by patent literature describing amino acid derivatives where BOC protection facilitates synthesis and purification steps.
Catalytic Transformations and Cyclobutanol Reactivity
Recent research highlights the unique reactivity of cyclobutanols under palladium-catalyzed conditions:
- Pd(OAc)2 catalysis can induce Csp3–Csp3 bond cleavage in cyclobutanol rings, which may be leveraged to modify or functionalize the cyclobutanol core.
- However, such catalytic conditions are more commonly used for ring-opening or retrocyclization rather than direct preparation of amino-substituted cyclobutanols.
Detailed Reaction Conditions and Examples
Research Findings and Optimization
- Reaction time and temperature are crucial for maximizing yield and minimizing side products. Optimal conditions range from room temperature to slightly elevated temperatures (up to 100 °C in some catalytic reactions), but mild conditions are preferred for stability.
- Solvent choice affects solubility and reaction rate. Ether solvents such as tetrahydrofuran (THF) are preferred due to their ability to dissolve both organic and amine components effectively.
- Catalyst loading in palladium-catalyzed transformations influences conversion rates but is less relevant for direct aminomethylation steps.
- Side reactions such as β-hydride elimination or over-alkylation can be minimized by controlling reagent stoichiometry and reaction time.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Aminomethylation | Cyclobutanol, 3-ethoxypropylamine, formaldehyde | Mild base, THF, 0–25 °C, 1–24 h | Straightforward, good yields | Requires protection of amino group to avoid side reactions |
| Protective Group Strategy | BOC protection/deprotection | Room temperature, DCM, 1–4 h | Enhances selectivity and purification | Additional steps increase synthesis time |
| Pd-Catalyzed Ring Functionalization | Pd(OAc)2, JohnPhos ligand, Cs2CO3 | 100 °C, toluene, 2–10 mol % catalyst | Enables ring cleavage and functional group transformations | Not directly applicable for target compound synthesis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
